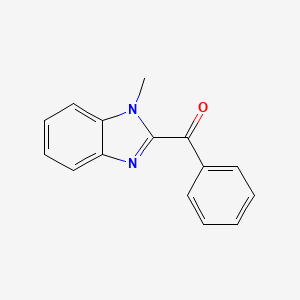

(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone

Overview

Description

This compound belongs to a class of organic compounds known for their diverse chemical and physical properties. It's used in various chemical reactions and has notable significance in organic chemistry.

Synthesis Analysis

- Synthesis Techniques : The synthesis of derivatives of this compound has been explored in various studies. For instance, the synthesis of tetracarbonylmolybdenum(0) complexes with related ligands has been reported (Batten et al., 2006). Another study focuses on a three-dimensional CdII coordination polymer using similar compounds (Sun et al., 2022).

- Methodologies : The methodologies involve reactions under various conditions, including hydrothermal methods and the use of different catalysts and reagents.

Molecular Structure Analysis

- Structural Characteristics : Studies like the one by Ge et al. (2011) have detailed the molecular structure, including dihedral angles and bonding configurations (Ge et al., 2011). The molecular structure is often characterized by X-ray diffraction, NMR, and IR spectroscopy.

- Complex Formation : The compound forms complexes with metals, exhibiting various coordination geometries and bonding patterns.

Chemical Reactions and Properties

- Reactivity : The compound shows reactivity towards the formation of complexes and in synthesis reactions, as demonstrated in studies like those by Zhan et al. (2019) (Zhan et al., 2019).

- Functionalization : It can be functionalized to form various derivatives with distinct chemical properties.

Scientific Research Applications

Synthesis and Characterization

- A series of benzimidazole monomers and their conversion into oligomers were prepared for investigating their optical, electrical, electrochemical, and thermal properties. This research highlights the potential of these compounds in developing materials with desired electrochemical and optical characteristics (Anand & Muthusamy, 2018).

Pharmaceutical Chemistry

- Novel compounds synthesized from "(1H-benzimidazol-2-yl)(phenyl)methanone" and other reagents demonstrated potential for antimicrobial and antiviral activities. This includes selective activity against certain viruses, indicating a possible direction for the development of new antiviral drugs (Sharma et al., 2009).

Material Science

- Research into oligobenzimidazoles derived from benzimidazole compounds, including "(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone," revealed significant insights into their rectification properties, thermal stability, and potential for use in electronic devices (Anand & Muthusamy, 2018).

Photostability and Dyeing Properties

- Synthesized phenyl(1H-benzoimidazol-5-yl)methanone based dyes showcased enhanced photostability and red-shifted absorption maxima, indicating their utility in developing far-red fluorescent dyes with potential applications in bioimaging and textiles (Jadhav, Shinde, & Sekar, 2018).

Coordination Chemistry

- Studies on coordination polymers based on benzimidazole derivatives have demonstrated unique structural and functional properties, such as selective sensing capabilities and photocatalytic activity, which could be harnessed for environmental monitoring and remediation efforts (Sun et al., 2022).

Catalysis and Synthetic Chemistry

- Research into ruthenium-catalyzed C–H bond functionalization using benzimidazole compounds shows promise in regioselective monoarylation processes, which could streamline the synthesis of complex organic molecules (Kobayashi et al., 2014).

Future Directions

Benzimidazole derivatives, including (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, optimizing their synthesis, and improving our understanding of their mechanisms of action.

properties

IUPAC Name |

(1-methylbenzimidazol-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUHUTCCVCLTIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350394 | |

| Record name | (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668505 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone | |

CAS RN |

5811-37-0 | |

| Record name | (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)